5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-(phenylmethyl)-6-propyl-3-(4-pyridinyl)-
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Overview
Description
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-(phenylmethyl)-6-propyl-3-(4-pyridinyl)-: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety, along with various substituents such as phenylmethyl, propyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-(phenylmethyl)-6-propyl-3-(4-pyridinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused to the purine moiety. The introduction of the phenylmethyl, propyl, and pyridinyl groups is achieved through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-(phenylmethyl)-6-propyl-3-(4-pyridinyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-(phenylmethyl)-6-propyl-3-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-3-phenyl-6-(phenylmethyl)-
- 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6-butyl-6,7-dihydro-3-(4-pyridinyl)-
Uniqueness
The uniqueness of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-(phenylmethyl)-6-propyl-3-(4-pyridinyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
CAS No. |
135446-09-2 |
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Molecular Formula |
C21H19N7O |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
9-benzyl-6-propyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C21H19N7O/c1-2-12-27-19-17(26(14-23-19)13-15-6-4-3-5-7-15)20-25-24-18(28(20)21(27)29)16-8-10-22-11-9-16/h3-11,14H,2,12-13H2,1H3 |
InChI Key |
KUIWRONFPFEIML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)N(C=N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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